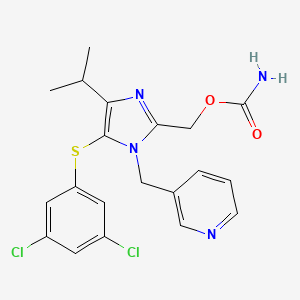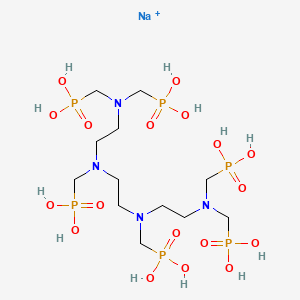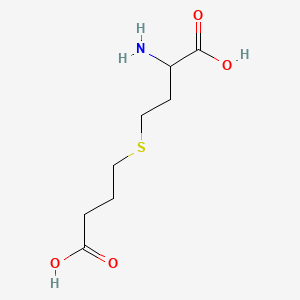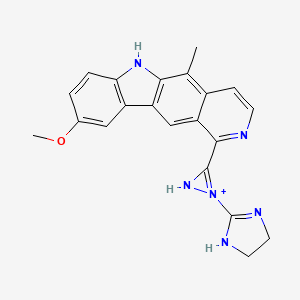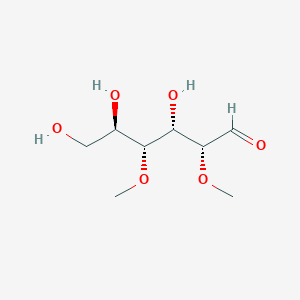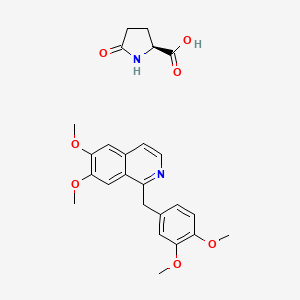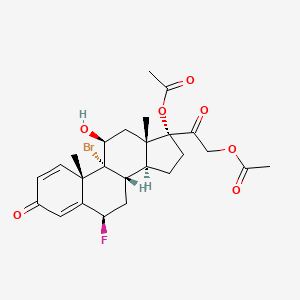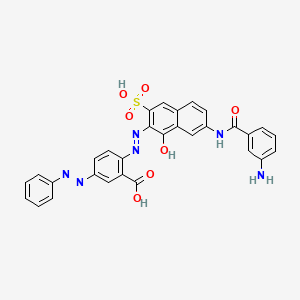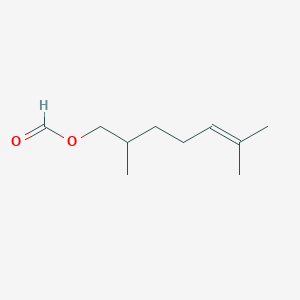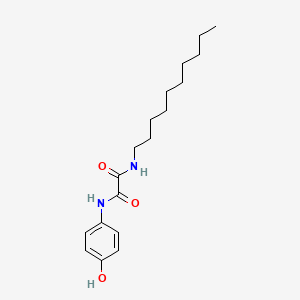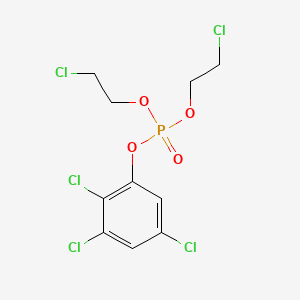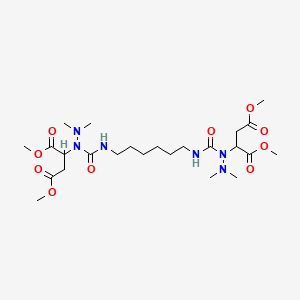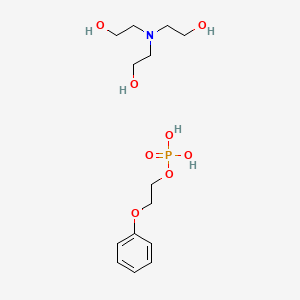
Phenoxyethanol, phosphated, triethanolamine salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenoxyethanol, phosphated, triethanolamine salt is a specialty chemical compound with the formula C14H26NO8P . It is a derivative of phenoxyethanol, which is commonly used as a preservative in cosmetics and pharmaceuticals . The addition of phosphate and triethanolamine groups enhances its properties, making it useful in various industrial and scientific applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
Phenoxyethanol is typically synthesized through the hydroxyethylation of phenol using ethylene oxide in the presence of an alkaline catalyst such as sodium hydroxide . The phosphated derivative is then prepared by reacting phenoxyethanol with phosphoric acid or its derivatives under controlled conditions . Finally, the triethanolamine salt is formed by neutralizing the phosphated phenoxyethanol with triethanolamine .
Industrial Production Methods
Industrial production of phenoxyethanol, phosphated, triethanolamine salt involves large-scale reactions in reactors equipped with temperature and pressure controls to ensure high yield and purity . The process includes steps such as mixing, heating, and neutralization, followed by purification and quality control to meet industry standards .
Chemical Reactions Analysis
Types of Reactions
Phenoxyethanol, phosphated, triethanolamine salt undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form phenoxyacetic acid derivatives.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions.
Hydrolysis: The phosphate ester bond can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Substitution: Nucleophiles such as amines and thiols are used in substitution reactions.
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, are used for hydrolysis.
Major Products Formed
Oxidation: Phenoxyacetic acid derivatives.
Substitution: Various substituted phenoxyethanol derivatives.
Hydrolysis: Phenoxyethanol and phosphoric acid derivatives.
Scientific Research Applications
Phenoxyethanol, phosphated, triethanolamine salt has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a stabilizer in chemical formulations.
Biology: Employed in cell culture media and as a preservative in biological samples.
Medicine: Utilized in pharmaceutical formulations for its antimicrobial properties.
Industry: Applied in the production of cosmetics, personal care products, and industrial cleaners.
Mechanism of Action
The mechanism of action of phenoxyethanol, phosphated, triethanolamine salt involves its ability to disrupt microbial cell membranes, leading to cell lysis and death . The phosphate group enhances its solubility and stability, while the triethanolamine group provides buffering capacity and additional antimicrobial activity . The compound targets various molecular pathways involved in microbial growth and survival .
Comparison with Similar Compounds
Similar Compounds
Phenoxyethanol: A glycol ether with antimicrobial properties.
Triethanolamine: An amino alcohol used as a pH adjuster and emulsifier.
Phosphoric Acid Esters: Used as flame retardants and plasticizers.
Uniqueness
Phenoxyethanol, phosphated, triethanolamine salt combines the properties of phenoxyethanol, phosphoric acid, and triethanolamine, resulting in a compound with enhanced solubility, stability, and antimicrobial activity . This makes it particularly useful in applications where these combined properties are required .
Properties
CAS No. |
72333-07-4 |
|---|---|
Molecular Formula |
C14H26NO8P |
Molecular Weight |
367.33 g/mol |
IUPAC Name |
2-[bis(2-hydroxyethyl)amino]ethanol;2-phenoxyethyl dihydrogen phosphate |
InChI |
InChI=1S/C8H11O5P.C6H15NO3/c9-14(10,11)13-7-6-12-8-4-2-1-3-5-8;8-4-1-7(2-5-9)3-6-10/h1-5H,6-7H2,(H2,9,10,11);8-10H,1-6H2 |
InChI Key |
DOTWOQYGAGNREO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OCCOP(=O)(O)O.C(CO)N(CCO)CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


